![molecular formula C8H15FO2 B3048136 2-Fluorooctanoic acid CAS No. 1578-59-2](/img/structure/B3048136.png)
2-Fluorooctanoic acid
Overview
Description
2-Fluorooctanoic acid is a fluorine-containing organic compound . It plays important roles in materials science and medicinal/pharmaceutical chemistry . In the last few decades, around 20% of the new active pharmaceutical ingredients (APIs) contain at least one fluorine atom .
Synthesis Analysis
The synthesis of 2-Fluorooctanoic acid involves multiple steps . The first step is the halogenation of the carboxylic acids at the α-position (Hell–Volhard–Zelinsky reaction) and the esterification in a one pot reaction . The simplest way to synthesize fluorine-containing aliphatic compounds is the displacement of a leaving group by a nucleophilic fluoride usually in a form of KF .Molecular Structure Analysis
The molecular structure of 2-Fluorooctanoic acid involves a fluorine atom, which can affect the binding to the target protein, the metabolism of the molecule in biological system, and/or the pharmacokinetic properties . Introduction of a fluorine atom to an aromatic ring usually influences the protein-binding through π-π interactions, hydrogen bond affinity and the oxidative metabolism of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Fluorooctanoic acid include enolate chemistry (Hell-Volhard-Zelinsky reaction), nucleophilic substitution and elimination reactions . The formation of C-F bonds is usually not selective and requires corrosive reagents and special equipment .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluorooctanoic acid include a melting point of 51-53 degrees Celsius . It is a white solid with a molecular weight of 162.2 .Scientific Research Applications
Synthesis: The preparation of 2-FOA involves several steps, including halogenation of the carboxylic acid at the α-position (via the Hell-Volhard-Zelinsky reaction) and subsequent esterification . This synthetic pathway mimics real-world research and development projects.
Background: Fluorine-containing organic compounds play pivotal roles in materials science and medicinal/pharmaceutical chemistry. Approximately 20% of new active pharmaceutical ingredients (APIs) contain at least one fluorine atom. Medicinal chemists strategically introduce fluorine to optimize biological activity and pharmacological properties. For instance, replacing a hydrogen with a fluorine atom can impact protein binding, metabolism, and pharmacokinetics .
Future Research Directions
As the field of organofluorine chemistry continues to evolve, further investigations into 2-FOA’s applications are warranted. Researchers can explore its potential in drug delivery, catalysis, and novel materials.
Mechanism of Action
Target of Action
2-Fluorooctanoic acid, similar to other fluorine-containing organic compounds, plays a significant role in materials science and medicinal/pharmaceutical chemistry . The introduction of a fluorine atom to an aliphatic chain changes the stable conformation of the small molecule, thus affecting the protein-binding . .
Mode of Action
It is known that the replacement of a hydrogen with a fluorine atom can affect the binding to the target protein . This could potentially lead to changes in the protein’s function and subsequent cellular processes.
Biochemical Pathways
Organofluorine compounds, including 2-fluorooctanoic acid, are known to be involved in various biochemical reactions . More research is needed to fully understand the specific pathways and their downstream effects that are influenced by 2-Fluorooctanoic acid.
Pharmacokinetics
It is known that the introduction of a fluorine atom can affect the metabolism of the molecule in biological systems and/or the pharmacokinetic properties
Result of Action
It is known that fluorine-containing organic compounds can have various effects, including mutagenicity, carcinogenicity, reproductive toxicity, and neurotoxicity . More research is needed to fully understand the specific effects of 2-Fluorooctanoic acid.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluorooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASJUHYALINSSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560071 | |
Record name | 2-Fluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorooctanoic acid | |
CAS RN |
1578-59-2 | |
Record name | 2-Fluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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